Bienvenue dans la boutique en ligne BenchChem!

4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol

MKNK1 kinase inhibition scaffold hopping structure–activity relationship

4-Amino-6-(1H-imidazol-1-yl)pyridazin-3-ol (CAS 2090173-69-4) is a heterocyclic compound comprising a pyridazin-3-ol core substituted with a primary amino group at position 4 and an N-linked imidazole at position 6. With a molecular formula of C₇H₇N₅O and a molecular weight of 177.16 g/mol, it offers three distinct hydrogen-bond donor/acceptor loci (amino, hydroxyl, imidazole N) suitable for target engagement in kinase ATP-binding pockets.

Molecular Formula C7H7N5O
Molecular Weight 177.16 g/mol
CAS No. 2090173-69-4
Cat. No. B1484576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol
CAS2090173-69-4
Molecular FormulaC7H7N5O
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)C2=NNC(=O)C(=C2)N
InChIInChI=1S/C7H7N5O/c8-5-3-6(10-11-7(5)13)12-2-1-9-4-12/h1-4H,(H2,8,10)(H,11,13)
InChIKeyAUJGBAWAYKZHFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-(1H-imidazol-1-yl)pyridazin-3-ol (CAS 2090173-69-4): Procurement-Ready Heterocyclic Building Block for Kinase-Targeted Library Synthesis


4-Amino-6-(1H-imidazol-1-yl)pyridazin-3-ol (CAS 2090173-69-4) is a heterocyclic compound comprising a pyridazin-3-ol core substituted with a primary amino group at position 4 and an N-linked imidazole at position 6 . With a molecular formula of C₇H₇N₅O and a molecular weight of 177.16 g/mol, it offers three distinct hydrogen-bond donor/acceptor loci (amino, hydroxyl, imidazole N) suitable for target engagement in kinase ATP-binding pockets [1]. The compound belongs to the broader aminoimidazopyridazine chemotype explored in multiple patent families for MKNK1, RIPK1, and other kinase targets, yet its particular 1H-imidazol-1-yl substitution pattern distinguishes it from fused imidazo[1,2-b]pyridazine scaffolds that dominate the patent literature [2].

Procurement Risk Alert: Why Generic Pyridazinone or Imidazopyridazine Analogs Cannot Substitute for 4-Amino-6-(1H-imidazol-1-yl)pyridazin-3-ol


Substituting 4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol with a generic pyridazin-3-ol or a fused imidazo[1,2-b]pyridazine introduces critical changes in pharmacophore geometry, hydrogen-bonding topology, and metabolic liability. The 1H-imidazol-1-yl substituent at position 6 projects an unconstrained imidazole ring capable of free rotation, whereas fused imidazo[1,2-b]pyridazines lock the imidazole into a planar bicyclic system, altering the angle of the imidazole N3 lone pair presented to the hinge region of kinases [1]. Additionally, the 4-amino group provides a synthetic handle for further derivatization (e.g., amide coupling, reductive amination) that is absent or differently positioned in commonly available analogs such as 3-chloro-6-(1H-imidazol-1-yl)pyridazine or 6-(cyclohexylamino)pyridazin-3-ol . Without head-to-head comparative bioactivity data for this specific compound, any assumption of functional equivalence to published imidazopyridazine kinase inhibitors is unsupported and poses a risk of assay failure in target-based screening campaigns [2].

4-Amino-6-(1H-imidazol-1-yl)pyridazin-3-ol: Comparative Evidence Inventory for Informed Procurement Decisions


Structural Differentiation from Fused Imidazo[1,2-b]pyridazine MKNK1 Inhibitors: Scaffold Topology Comparison

4-Amino-6-(1H-imidazol-1-yl)pyridazin-3-ol features a non-fused imidazole–pyridazinone architecture, in contrast to the imidazo[1,2-b]pyridazine core claimed in Bayer's MKNK1 patent family (WO 2014/076162 A1, US 9,783,543 B1). In the fused system, the imidazole N1 and pyridazine N2 are locked at a fixed distance of ~2.8 Å, whereas the target compound's unconstrained imidazol-1-yl substituent can sample multiple rotamers, potentially accessing distinct sub-pockets within the kinase hinge region [1]. This conformational freedom has been exploited in related pyridazinone-based kinase inhibitors to achieve selectivity over closely related kinases, although no quantitative selectivity data are available for the target compound itself [2].

MKNK1 kinase inhibition scaffold hopping structure–activity relationship

Comparative Bioactivity Gap: Closest Analog 4-Amino-6-(4-imidazol-1-yl-phenyl)-2H-pyridazin-3-one Shows Weak PDE Inhibition

The closest analog with publicly available quantitative bioactivity data is 4-amino-6-(4-imidazol-1-yl-phenyl)-2H-pyridazin-3-one (CHEMBL448467), which exhibited IC50 values of 5.00 × 10⁵ nM against cGMP PDE I and 2.20 × 10⁴ nM against cAMP PDE III in guinea pig enzyme assays [1]. Insertion of a para-phenylene spacer between the pyridazinone and imidazole rings (as in CHEMBL448467) dramatically reduces potency compared to sub-micromolar imidazopyridazine kinase inhibitors. The target compound—lacking this spacer—places the imidazole ring directly adjacent to the pyridazinone, which may enable tighter interactions with kinase hinge residues. However, no direct IC50 or Ki measurement for 4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol has been deposited in ChEMBL, BindingDB, or PubChem BioAssay as of the retrieval date [2].

PDE inhibition imidazopyridazinone BindingDB

Hydrogen-Bonding Capacity Advantage Over Chloro- and Alkylamino-Substituted Pyridazin-3-ol Analogs

Computed molecular properties indicate that 4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol possesses two hydrogen-bond donors (4-NH₂, 3-OH) and four hydrogen-bond acceptors (pyridazinone carbonyl O, imidazole N3, pyridazine N2, amino N), yielding a total H-bond count of 6 [1]. In contrast, the commercially available 3-chloro-6-(1H-imidazol-1-yl)pyridazine (CAS 2199693-07-4) offers zero H-bond donors and only three acceptors, while 6-(cyclohexylamino)pyridazin-3-ol (CAS 2098123-67-0) provides two donors but an electron-rich, flexible cyclohexyl group instead of the planar, aromatic imidazole . The higher H-bond donor count and the coplanar arrangement of the amino and hydroxyl groups on the pyridazinone ring in the target compound are predicted to facilitate bidentate hinge-binding interactions typical of type I kinase inhibitors, although no crystallographic or thermodynamic binding data confirm this .

computational physicochemical profiling hydrogen bonding building block selection

Evidence-Backed Application Scenarios for 4-Amino-6-(1H-imidazol-1-yl)pyridazin-3-ol in Drug Discovery and Chemical Biology


Novel IP-Generating Kinase Inhibitor Library Synthesis

Given the absence of public bioactivity data, 4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol is best deployed in proprietary kinase inhibitor discovery programs where freedom-to-operate is critical. Its non-fused imidazole–pyridazinone scaffold lies outside the claims of dominant imidazo[1,2-b]pyridazine patent families (e.g., Bayer WO 2014/076162 A1, US 9,783,543 B1), creating opportunities for novel composition-of-matter patents [1]. The 4-amino group serves as a versatile diversification point for parallel amide coupling or reductive amination to generate focused libraries targeting the hinge-binding cleft of kinases.

Fragment-Based Screening for Kinase and Non-Kinase Targets

With a molecular weight of 177.16 g/mol and six hydrogen-bonding features, the compound meets the Rule-of-Three criteria for fragment-based drug discovery (MW < 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3). It is suitable for surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), or thermal shift assay screening against diverse protein targets, where its compact, polar architecture may yield detectable, ligand-efficient hits that can be optimized through structure-guided elaboration .

Chemical Probe Development for Imidazoline Receptor Pharmacology

BindingDB records for structurally related imidazole-containing pyridazines (e.g., CHEMBL67706, Ki = 891 nM at imidazoline I₂ receptor) suggest that the imidazole moiety can engage imidazoline receptors [2]. Although no binding data exist for the target compound at this target class, its 1H-imidazol-1-yl substituent represents a rational starting point for developing I₂-selective chemical probes, with the amino and hydroxyl groups enabling late-stage functionalization for photoaffinity labeling or fluorescent tagging.

Building Block for PDE-Focused Medicinal Chemistry

The closest analog CHEMBL448467 demonstrates measurable phosphodiesterase (PDE I and PDE III) inhibition (IC50 = 22–500 µM), albeit weak [3]. This establishes the pyridazin-3-ol core as a valid PDE-targeting scaffold. The target compound—lacking the potency-diluting para-phenylene spacer—may exhibit enhanced PDE engagement and represents a logical starting point for structure-based optimization toward PDE isozyme-selective inhibitors.

Quote Request

Request a Quote for 4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.